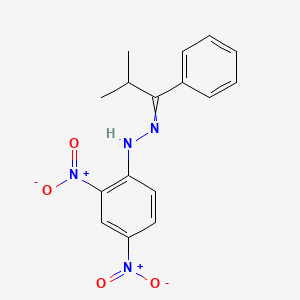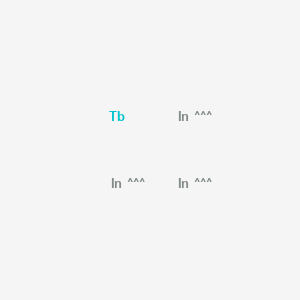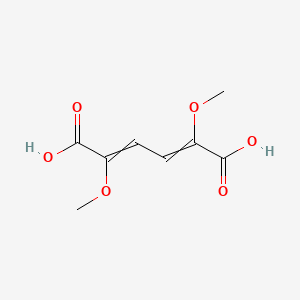
2,5-Dimethoxyhexa-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxyhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O6. This compound contains 23 bonds, including 13 non-hydrogen bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 2 carboxylic acid groups, 2 hydroxyl groups, and 2 ether groups . It is a dienedioic acid, meaning it has two double bonds and two carboxylic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyhexa-2,4-dienedioic acid can be achieved through various synthetic routes. One notable method involves the use of directed Heck-decarboxylate coupling. This method utilizes dienedioic acid as a diene building block, which is commercially available and environmentally friendly . The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of dienedioic acid as a building block in various synthetic routes suggests that similar methods could be employed on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethoxyhexa-2,4-dienedioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups, such as carboxylic acid and ether groups, allows for diverse reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents under acidic or basic conditions, while reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxyhexa-2,4-dienedioic acid has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a useful diene building block for the synthesis of polyenes and other complex molecules . In biology and medicine, it has shown promising anticancer activities in leukemia cells, suggesting potential therapeutic applications . Additionally, its unique structure and reactivity make it valuable for industrial applications, such as the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxyhexa-2,4-dienedioic acid involves its interaction with molecular targets and pathways within cells. Studies have shown that it can induce apoptosis in cancer cells by targeting mitochondrial pathways . The compound’s ability to penetrate the mitochondrial membrane and influence mitochondrial function is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxyhexa-2,4-dienedioic acid can be compared with other similar compounds, such as bis-trimethylstannylbutadiene, bis-trimethylsilylbutadiene, and diene silanols . These compounds also serve as diene building blocks in synthetic chemistry. this compound is unique due to its environmentally friendly nature and broad substrate scope . Its ability to undergo directed Heck-decarboxylate coupling further distinguishes it from other diene building blocks .
Similar Compounds
- Bis-trimethylstannylbutadiene
- Bis-trimethylsilylbutadiene
- Diene silanols
- Diene–methyliminodiacetic acid (MIDA) boronate
Eigenschaften
CAS-Nummer |
6175-06-0 |
|---|---|
Molekularformel |
C8H10O6 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
2,5-dimethoxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O6/c1-13-5(7(9)10)3-4-6(14-2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JWPUWVHOQOQIFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC=C(C(=O)O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
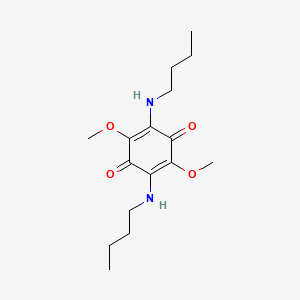
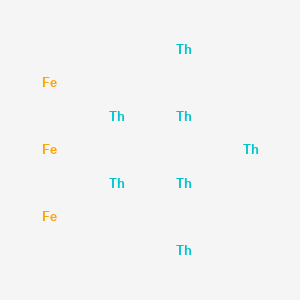
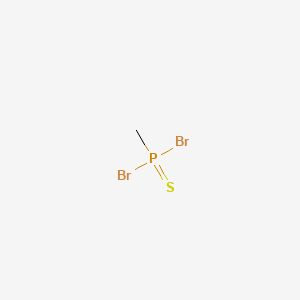
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
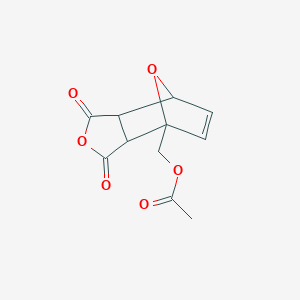

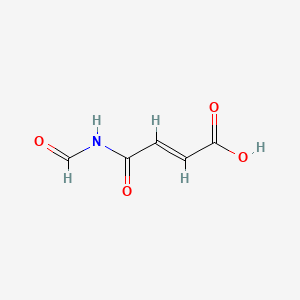
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
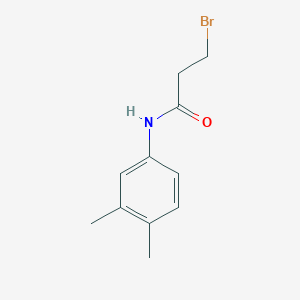
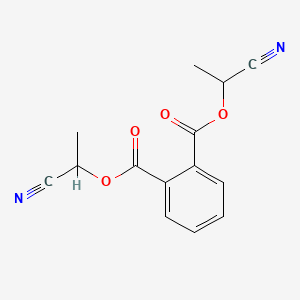
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
